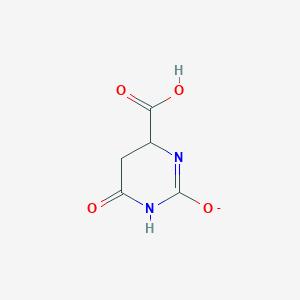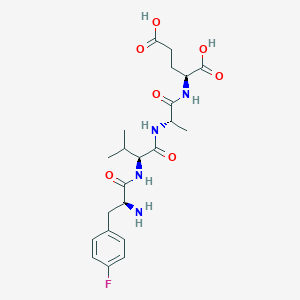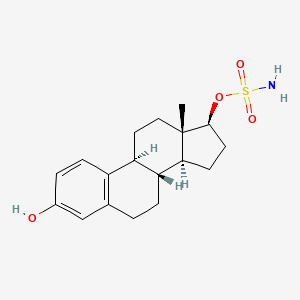
estradiol 17-O-sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potent steroid sulfatase inhibitor that has been under development for the treatment of hormone-dependent diseases such as endometriosis and certain types of cancer . This compound is unique due to its ability to inhibit the enzyme steroid sulfatase, which plays a crucial role in the metabolism of estrogens and androgens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of estradiol 17-O-sulfamate typically involves the sulfamation of estradiol. One common method includes the reaction of estradiol with sulfamoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Estradiol 17-O-sulfamate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Substitution reactions involve the replacement of the sulfamate group with other functional groups, often using nucleophilic reagents.
Major Products: The major products formed from these reactions include estradiol, amines, and various substituted derivatives of estradiol .
Scientific Research Applications
Estradiol 17-O-sulfamate has a wide range of scientific research applications:
Mechanism of Action
Estradiol 17-O-sulfamate exerts its effects by inhibiting the enzyme steroid sulfatase. This enzyme is responsible for the hydrolysis of sulfate esters of steroids, which is a key step in the metabolism of estrogens and androgens . By inhibiting steroid sulfatase, this compound reduces the levels of active estrogens and androgens, thereby exerting its therapeutic effects . The molecular targets and pathways involved include the estrogen receptor pathway and the androgen receptor pathway .
Comparison with Similar Compounds
Estrone-3-O-sulfamate: Similar to estradiol 17-O-sulfamate, it inhibits steroid sulfatase but has different pharmacokinetic properties.
2-Methoxyestradiol-3,17-O,O-bis-sulfamate: This compound also inhibits steroid sulfatase and has shown potential as an anticancer agent.
Uniqueness: this compound is unique due to its high potency and selectivity as a steroid sulfatase inhibitor. It has shown promising results in preclinical studies for the treatment of hormone-dependent diseases .
Properties
Molecular Formula |
C18H25NO4S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate |
InChI |
InChI=1S/C18H25NO4S/c1-18-9-8-14-13-5-3-12(20)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(19,21)22/h3,5,10,14-17,20H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,17+,18+/m1/s1 |
InChI Key |
NALROBPVVYUESB-ZBRFXRBCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


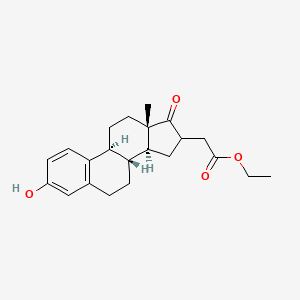
![amino (13S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carboxylate](/img/structure/B10848489.png)
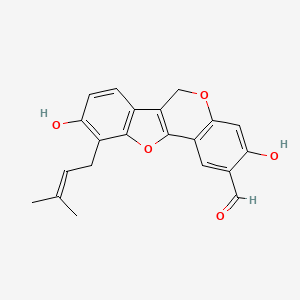
![ethyl 6-iodo-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B10848500.png)
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848509.png)
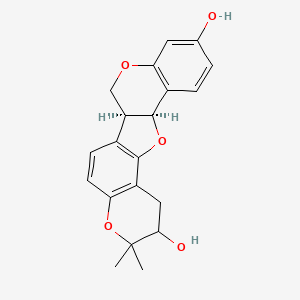

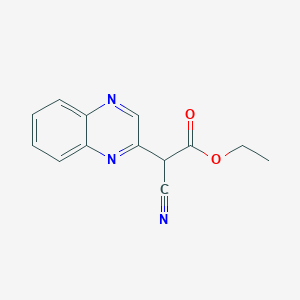
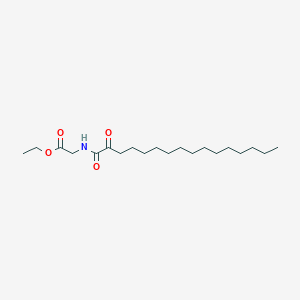

![[(6E,10Z)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848569.png)
